![molecular formula C18H13N5O4S B4233256 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide, commonly known as INH1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. INH1 has been shown to inhibit the activity of several protein kinases, including ROCK1, ROCK2, and MRCKα, which are involved in a variety of cellular processes, such as cytoskeletal organization, cell migration, and cell division.
Mechanism of Action
INH1 inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
INH1 has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase that is inhibited. For example, inhibition of ROCK1 and ROCK2 in cancer cells leads to decreased cell migration and invasion, while inhibition of MRCKα in smooth muscle cells leads to decreased contraction and relaxation of blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using INH1 in lab experiments is its specificity for certain protein kinases, which allows researchers to study the role of these kinases in specific cellular processes. However, one limitation of using INH1 is that it may have off-target effects on other protein kinases or cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on INH1 and related small molecule inhibitors. One direction is to study the effects of INH1 on other protein kinases and cellular processes, in order to better understand its specificity and potential off-target effects. Another direction is to develop more potent and specific inhibitors of protein kinases, which may have greater therapeutic potential for diseases such as cancer and cardiovascular disease. Finally, researchers may also investigate the potential use of INH1 and related inhibitors as tools for studying the role of protein kinases in animal models of disease.
Scientific Research Applications
INH1 has been used extensively in scientific research to study the role of protein kinases in cellular processes. For example, INH1 has been used to inhibit the activity of ROCK1 and ROCK2 in cancer cells, leading to decreased cell migration and invasion. INH1 has also been used to inhibit MRCKα in smooth muscle cells, leading to decreased contraction and relaxation of blood vessels.
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c24-23(25)15-6-8-16(9-7-15)28(26,27)21-14-4-2-13(3-5-14)17-12-22-11-1-10-19-18(22)20-17/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMMHTTWLTFHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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